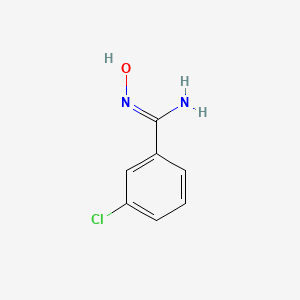

3-chloro-N'-hydroxybenzenecarboximidamide

Description

Properties

CAS No. |

22179-77-7 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

3-chloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

InChI Key |

WYAJMVHDMUWQQA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C(=N\O)/N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=NO)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It is suggested that the compound may be involved in the synthesis of antidepressant molecules. Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems.

Mode of Action

It is known that the compound can form oximes in an essentially irreversible process as the adduct dehydrates. This suggests that the compound may interact with its targets through the formation of oximes.

Biochemical Pathways

Given its potential role in the synthesis of antidepressant molecules, it may be involved in pathways related to neurotransmitter synthesis and regulation.

Biological Activity

3-Chloro-N'-hydroxybenzenecarboximidamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molar mass of approximately 203.62 g/mol. The compound features a chloro group, a hydroxyl group, and a carboximidamide functional group, which contribute to its reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have reported IC values indicating effective growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Compounds within this class have shown potential in reducing inflammation markers in cellular models, suggesting possible applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation pathways. For example, it has shown promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

- Cell Cycle Modulation : Studies indicate that treatment with this compound can lead to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Present |

| N-benzyl-N'-hydroxybenzene-1-carboximidamide | Low | Moderate | Absent |

| 3-Chloro-N-hydroxybenzene-1-carboximidamide | Moderate | Low | Present |

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a reduction of viable cells by approximately 45% at a concentration of 10 µM after 72 hours of incubation. This suggests strong potential for further development as an anticancer agent .

- Antimicrobial Testing : In antimicrobial assays, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as an alternative treatment for resistant bacterial infections .

Comparison with Similar Compounds

Structural and Functional Differences

- Halogen Effects: Chloro (Cl) vs. bromo (Br) substituents influence electronic properties.

- Sulfonyl vs. Phenoxymethyl Groups: Sulfonyl-containing analogs (e.g., 3-{[(4-chlorophenyl)sulfonyl]methyl}-N'-hydroxybenzenecarboximidamide) demonstrate increased acidity due to the electron-withdrawing sulfonyl group, enhancing solubility in polar solvents . In contrast, phenoxymethyl derivatives (e.g., 3-(3-chlorophenoxymethyl)-N'-hydroxybenzenecarboximidamide) introduce ether linkages, improving lipid membrane permeability .

- Stereochemistry : The (E)-isomer of this compound exhibits a planar imine configuration, which may optimize interactions with biological targets compared to the (Z)-isomer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N'-hydroxybenzenecarboximidamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chlorobenzonitrile derivatives with hydroxylamine under basic conditions (e.g., ethanol/NaOH at 60–80°C) can yield the target product. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. How can the purity of this compound be validated, and what analytical techniques are essential?

- Methodology : Purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example, H NMR in DMSO-d6 should show characteristic peaks: δ 8.5–9.0 ppm (hydroxylamine -NH-O-) and δ 7.3–7.8 ppm (aromatic protons). LC-MS can confirm molecular weight (expected [M+H]: 185.6 g/mol) .

Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?

- Methodology : Store at −20°C in anhydrous conditions (desiccator with silica gel). Stability studies under accelerated conditions (40°C/75% RH for 1 month) using HPLC detect degradation products like 3-chlorobenzoic acid (oxidation) or imine derivatives (hydrolysis). FT-IR can track hydroxylamine group integrity (N-O stretch at ~950 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, in the (E)-isomer, the hydroxyimino group adopts a planar configuration with intramolecular hydrogen bonds (N–H···O), stabilizing the structure. Compare with DFT-calculated geometries to validate experimental data .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify reactive sites. The hydroxyimino group (N–O) shows high electrophilicity, making it prone to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) guide reaction pathway predictions .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Methodology : Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases identifies binding affinities. In vitro assays (e.g., fluorescence-based enzyme inhibition) quantify IC50 values. For example, competitive inhibition of VEGFR2/KDR (IC50 < 10 μM) suggests antiangiogenic applications .

Q. How can contradictory solubility data across studies be reconciled?

- Methodology : Systematic solubility profiling in buffered solutions (pH 1–13) using shake-flask method with UV-Vis quantification. For instance, logP values may vary due to tautomerism (oxime ⇌ nitroso). Compare results with Hansen solubility parameters to identify solvent compatibility outliers .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Nonlinear regression (e.g., Hill equation) models dose-response curves. Use ANOVA to compare LD50 values across cell lines. Bootstrap resampling (1,000 iterations) assesses confidence intervals. Outliers are flagged via Grubbs’ test (α = 0.05) .

Q. How should researchers design a stability-indicating method (SIM) for this compound?

- Methodology : Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) to separate degradation products. Validate per ICH Q2(R1): specificity (peak purity > 99%), linearity (R > 0.999), and robustness (±10% organic phase). Forced degradation (acid/base/oxidative stress) confirms method reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.